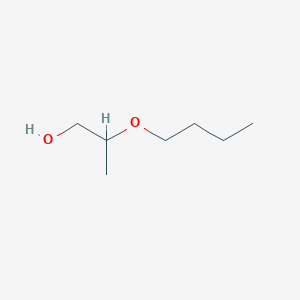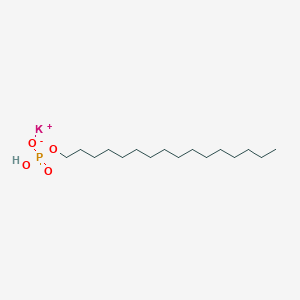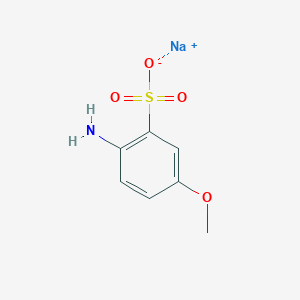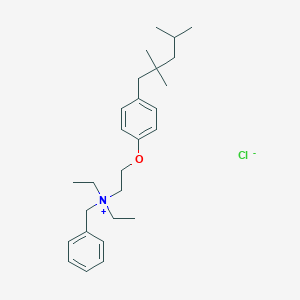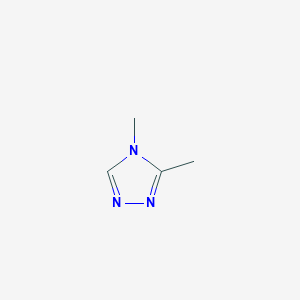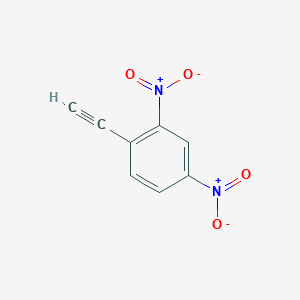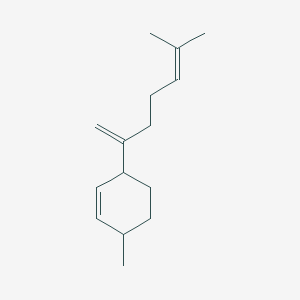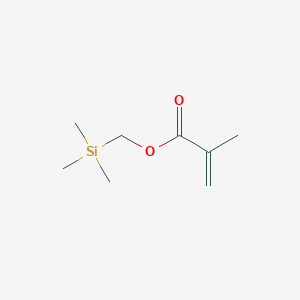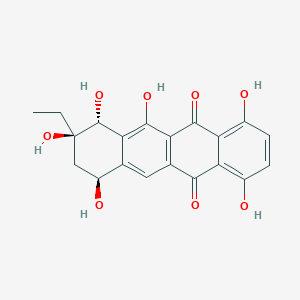
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione, also known as tetracycline, is a broad-spectrum antibiotic that is commonly used in both clinical and research settings. First discovered in the 1940s, tetracycline has been widely studied for its antimicrobial properties and has been used to treat a variety of bacterial infections, including acne, chlamydia, and Lyme disease.
作用机制
Tetracycline works by inhibiting bacterial protein synthesis through its interaction with the bacterial ribosome. Specifically, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the A site and thus inhibiting protein synthesis.
生化和生理效应
In addition to its antimicrobial properties, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been shown to have a variety of other biochemical and physiological effects. For example, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling. Tetracycline has also been shown to have anti-inflammatory properties and has been used to treat conditions such as rheumatoid arthritis and periodontal disease.
实验室实验的优点和局限性
Tetracycline has several advantages for use in laboratory experiments, including its broad-spectrum antimicrobial properties and its ability to inhibit bacterial protein synthesis. However, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione also has several limitations, including its potential for toxicity and its tendency to bind to other cellular components, which can interfere with experimental results.
未来方向
There are several potential future directions for research on (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione. One area of interest is the development of new (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione derivatives with improved antimicrobial properties and reduced toxicity. Another area of interest is the study of (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione resistance mechanisms in bacteria, which could lead to the development of new antibiotics that are effective against resistant strains. Additionally, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been shown to have potential applications in the treatment of cancer and other diseases, and further research in this area could lead to the development of new therapeutic agents.
合成方法
Tetracycline can be synthesized through a variety of methods, including fermentation and chemical synthesis. The most common method of production involves the fermentation of Streptomyces bacteria, which naturally produce (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione as a byproduct of their metabolic processes. Chemical synthesis methods involve the modification of various chemical compounds to produce (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione.
科学研究应用
Tetracycline has been extensively studied for its antimicrobial properties and has been used to treat a wide range of bacterial infections. In addition to its clinical applications, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has also been used in scientific research to study various biological processes, including protein synthesis, gene expression, and bacterial resistance mechanisms.
属性
CAS 编号 |
18118-77-9 |
|---|---|
产品名称 |
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
分子式 |
C20H18O8 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1 |
InChI 键 |
TWFQRMYYLLRFKE-JJFKOLPGSA-N |
手性 SMILES |
CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
规范 SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
同义词 |
alpha(2)-rhodomycinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



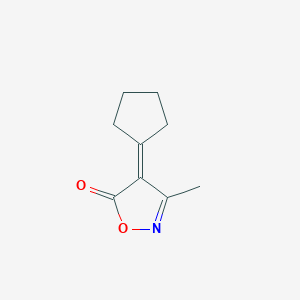
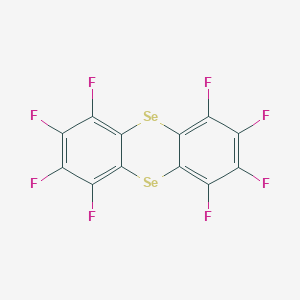
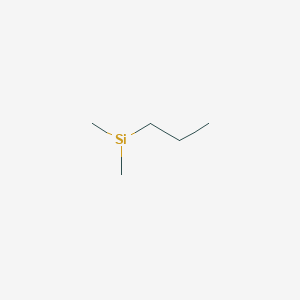
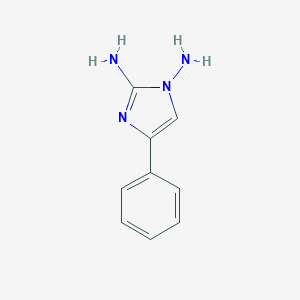
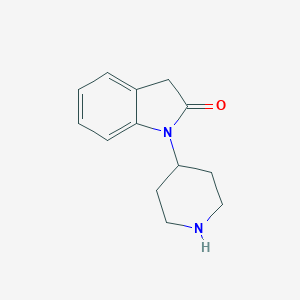
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
